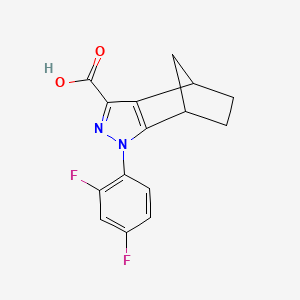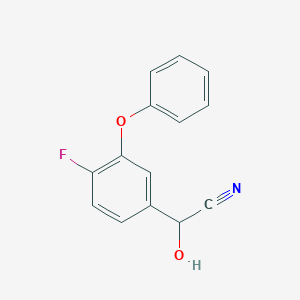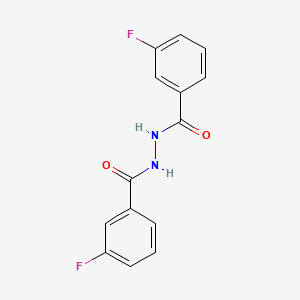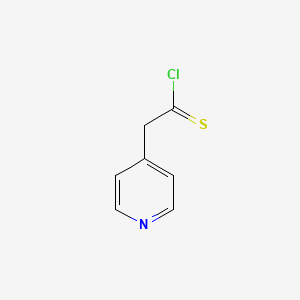![molecular formula C34H37N5O6 B13412202 9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)
9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one” is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a modified oxolane ring, which is further substituted with a bis(4-methoxyphenyl)-phenylmethoxy group. The presence of multiple functional groups, including hydroxyl, amino, and methoxy groups, makes it a versatile compound for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one” typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Oxolane Ring Formation: The oxolane ring is formed through cyclization reactions, often involving diols and appropriate catalysts.
Substitution Reactions:
Final Coupling: The final step involves coupling the modified oxolane ring with the purine base under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions can be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the oxolane ring can undergo oxidation to form ketones or aldehydes.
Reduction: The amino group in the purine base can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study biological pathways.
Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Therapeutics: It may have therapeutic applications in treating diseases related to its molecular targets.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It can be used in the formulation of pharmaceutical products.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on its application. In enzyme inhibition, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets may include kinases, proteases, or other enzymes involved in critical biological pathways. The pathways involved can range from signal transduction to metabolic processes, depending on the specific enzyme or receptor targeted.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar oxolane ring.
2-Aminopurine: A purine derivative with an amino group at the 2-position.
Uniqueness
The uniqueness of “9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one” lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bis(4-methoxyphenyl)-phenylmethoxy group, along with the hydroxyl and amino groups, provides a unique combination of reactivity and functionality not commonly found in other similar compounds.
Propiedades
Fórmula molecular |
C34H37N5O6 |
|---|---|
Peso molecular |
611.7 g/mol |
Nombre IUPAC |
9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C34H37N5O6/c1-21(2)36-33-37-31-30(32(41)38-33)35-20-39(31)29-18-27(40)28(45-29)19-44-34(22-8-6-5-7-9-22,23-10-14-25(42-3)15-11-23)24-12-16-26(43-4)17-13-24/h5-17,20-21,27-29,40H,18-19H2,1-4H3,(H2,36,37,38,41)/t27-,28+,29+/m0/s1 |
Clave InChI |
NMPWJEJREPUIQY-ZGIBFIJWSA-N |
SMILES isomérico |
CC(C)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
SMILES canónico |
CC(C)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)



![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)
